molecular formula C38H16N4O10 B8574352 Tetraphthalimido-1,4-benzoquinone

Tetraphthalimido-1,4-benzoquinone

Cat. No. B8574352
M. Wt: 688.6 g/mol
InChI Key: CLTIKMDOPPJCLT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04581349

Procedure details

Tetraphthalimido-1,4-benzoquinone (30.00 g, 0.044 mole) is added to 200 ml of 80% hydrazine hydrate. The mixture is heated to 60° C. for two hours. After cooling to room temperature, the mixture is filtered yielding dark purple crystals melting at 260°-262° C.
Quantity
30 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
C1(=O)[N:5]([C:6]2[C:11](=[O:12])[C:10]([N:13]3C(=O)C4=CC=CC=C4C3=O)=[C:9]([N:24]3C(=O)C4=CC=CC=C4C3=O)[C:8](=[O:35])[C:7]=2[N:36]2C(=O)C3=CC=CC=C3C2=O)C(=O)C2=CC=CC=C12>O.NN>[NH2:36][C:7]1[C:8](=[O:35])[C:9]([NH2:24])=[C:10]([NH2:13])[C:11](=[O:12])[C:6]=1[NH2:5] |f:1.2|

Inputs

Step One
Name
Quantity
30 g
Type
reactant
Smiles
C1(C=2C(C(N1C1=C(C(C(=C(C1=O)N1C(C=3C(C1=O)=CC=CC3)=O)N3C(C=1C(C3=O)=CC=CC1)=O)=O)N1C(C=3C(C1=O)=CC=CC3)=O)=O)=CC=CC2)=O
Name
Quantity
200 mL
Type
solvent
Smiles
O.NN

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
60 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
After cooling to room temperature
FILTRATION
Type
FILTRATION
Details
the mixture is filtered

Outcomes

Product
Name
Type
product
Smiles
NC1=C(C(C(=C(C1=O)N)N)=O)N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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